molecular formula C10H14O2S B13309989 1-(2,4-Dimethoxyphenyl)ethane-1-thiol

1-(2,4-Dimethoxyphenyl)ethane-1-thiol

Cat. No.: B13309989
M. Wt: 198.28 g/mol
InChI Key: ZNBACIJWYYTMIM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)ethane-1-thiol is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone, which is substituted with a 2,4-dimethoxyphenyl ring. The 2,4-dimethoxy substitution pattern on the phenyl ring is critical, as electron-donating methoxy groups influence electronic distribution, solubility, and intermolecular interactions. Thiol-containing compounds are often reactive due to the sulfur moiety, enabling applications in pharmaceuticals, agrochemicals, or material science .

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanethiol

InChI

InChI=1S/C10H14O2S/c1-7(13)9-5-4-8(11-2)6-10(9)12-3/h4-7,13H,1-3H3

InChI Key

ZNBACIJWYYTMIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)S

Origin of Product

United States

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)ethane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol and Analogs
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities
1-(2,4-Dimethoxyphenyl)ethane-1-thiol* 2,4-dimethoxy, -SH C₁₀H₁₄O₂S 198.28 High polarity, reactive thiol group
2-(4-Methoxyphenyl)ethane-1-thiol 4-methoxy, -SH C₉H₁₂OS 168.26 Moderate solubility, thiol reactivity
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 2,4-dimethoxy, chalcone C₁₈H₁₈NO₃ 305.34 38.16% inhibition of PfFd-PfFNR interaction
1-[4-(1,1-Dimethylethyl)phenyl]ethanone 4-tert-butyl, ketone C₁₂H₁₆O 176.25 Low polarity, steric bulk
1-(2,4-Dichlorophenyl)ethane-1,2-diol 2,4-dichloro, diol C₈H₈Cl₂O₂ 207.05 Electron-withdrawing substituents, increased acidity

*Note: Properties of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol are inferred from analogs.

Key Observations:
  • Substituent Effects: Methoxy Groups: The 2,4-dimethoxy substitution enhances electron density on the phenyl ring compared to monosubstituted analogs (e.g., 2-(4-methoxyphenyl)ethane-1-thiol). Thiol vs. Ketone/Chalcone: The thiol group in 1-(2,4-Dimethoxyphenyl)ethane-1-thiol confers higher reactivity (e.g., nucleophilic substitution or oxidation) compared to ketones or chalcones, which may limit stability but enhance biological interactions . Steric vs. Electronic Effects: The tert-butyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone introduces steric hindrance, reducing reactivity but increasing hydrophobicity. In contrast, methoxy groups prioritize electronic effects over steric .

Biological Activity

1-(2,4-Dimethoxyphenyl)ethane-1-thiol is a thiol compound characterized by a thiol (-SH) group attached to an ethane backbone with a 2,4-dimethoxyphenyl substituent. Its unique structure potentially confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C_10H_14O_2S
  • Molecular Weight : Approximately 198.28 g/mol
  • Structure : The compound features a thiol group that enhances its reactivity and potential interactions with biological targets.

The biological activity of thiols often involves their ability to act as nucleophiles, which allows them to form covalent bonds with electrophilic sites in proteins and other biomolecules. This property is crucial for their roles in:

  • Antioxidant activity : Thiols can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Enzyme inhibition : They may interact with enzymes, modifying their activity through covalent bonding or non-covalent interactions.

Biological Activities

Research indicates that 1-(2,4-Dimethoxyphenyl)ethane-1-thiol exhibits several biological activities:

Antioxidant Activity

Studies suggest that compounds with thiol groups possess significant antioxidant properties. The presence of two methoxy groups in this compound may enhance its lipophilicity, potentially improving its ability to penetrate cellular membranes and exert protective effects against oxidative damage.

Cytotoxicity

Preliminary investigations into the cytotoxic effects of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol reveal promising results against various cancer cell lines. For instance, similar thiol compounds have demonstrated significant growth-inhibitory effects on cancer cell lines such as HT29 and Jurkat . While specific IC50 values for this compound are yet to be published, the structural similarity to known cytotoxic agents suggests potential efficacy.

Enzyme Interaction

Thiol compounds are known to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, enhancing neurotransmission . The potential for 1-(2,4-Dimethoxyphenyl)ethane-1-thiol to interact with such enzymes warrants further investigation.

Comparative Analysis

To better understand the unique properties of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-(4-Methoxyphenyl)ethane-1-thiolSimilar phenyl substitutionContains a methoxy group at position 4
2-(2,4-Dimethoxyphenyl)ethanolHydroxyl instead of thiolExhibits different reactivity due to -OH
1-(2-Methylphenyl)ethane-1-thiolMethyl substitution on phenylVaries in steric hindrance and reactivity

The presence of two methoxy groups enhances the compound's lipophilicity and may influence its biological interactions compared to other thiols lacking such substitutions.

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